N-Boc-N-bis(PEG3-OH)

Description

Propriétés

IUPAC Name |

tert-butyl N,N-bis[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H43NO10/c1-21(2,3)32-20(25)22(4-8-26-12-16-30-18-14-28-10-6-23)5-9-27-13-17-31-19-15-29-11-7-24/h23-24H,4-19H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKRPLRNWLDABDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

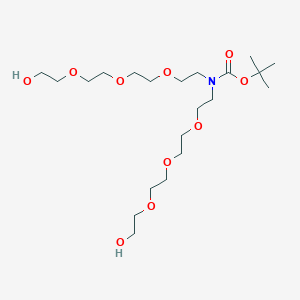

CC(C)(C)OC(=O)N(CCOCCOCCOCCO)CCOCCOCCOCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H43NO10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Monograph: N-Boc-N-bis(PEG3-OH)

A Dual-Arm Linker Platform for Advanced Bioconjugation and PROTAC Design

Executive Summary

N-Boc-N-bis(PEG3-OH) (CAS: 2093154-01-7) is a specialized heterobifunctional linker reagent characterized by a central nitrogen "hub" protected by a tert-butyloxycarbonyl (Boc) group and flanked by two polyethylene glycol (PEG) chains terminating in primary hydroxyls.[1][2][3] This "Y-shaped" architecture allows for the synthesis of branched conjugates, making it a critical tool in the development of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and multivalency-enhanced drug delivery systems.

This guide provides a rigorous technical analysis of its physicochemical properties, reactivity profiles, and experimental methodologies, designed for researchers requiring high-fidelity control over molecular topology.

Part 1: Chemical Identity & Structural Analysis

Nomenclature and Topology

The designation "PEG3" in this context refers to the number of ethylene oxide repeating units per arm (typically defined by the ether linkages), though rigorous IUPAC counting often identifies the chain as having 4 oxygen atoms (3 ether, 1 hydroxyl).

-

Systematic Name: tert-butyl N,N-bis(2-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}ethyl)carbamate[1][2]

-

Molecular Formula: C₂₁H₄₃NO₁₀

-

Molecular Weight: 469.57 g/mol

Structural Breakdown

The molecule functions as a tridentate core :

-

The Shield (Boc): Provides acid-labile protection for the central nitrogen, ensuring orthogonality during hydroxyl functionalization.

-

The Hub (Nitrogen): A tertiary carbamate center that converts to a reactive secondary amine upon deprotection.

-

The Arms (Bis-PEG): Two hydrophilic chains that confer water solubility and spatial flexibility.

Figure 1: Topological map of N-Boc-N-bis(PEG3-OH) illustrating the central branching point and reactive termini.

Part 2: Physicochemical Properties

The dual PEG arms significantly alter the solubility profile compared to linear alkyl linkers, allowing this molecule to act as a "solubility tag" in hydrophobic drug assembly.

| Property | Specification | Technical Insight |

| Physical State | Viscous Liquid / Low-melting Solid | High viscosity is due to hydrogen bonding networks formed by terminal hydroxyls. |

| Solubility | DMSO, DMF, DCM, Water | Amphiphilic nature allows compatibility with both organic synthesis (DCM) and biological buffers. |

| Purity Standard | >95% (NMR/HPLC) | Critical for PROTAC synthesis to prevent non-degrading isomers. |

| Stability | -20°C (Long-term) | Hygroscopic. Must be stored under inert gas (Argon/Nitrogen) to prevent moisture-induced ester hydrolysis. |

Part 3: Reactivity & Functionalization Strategies

The utility of N-Boc-N-bis(PEG3-OH) lies in its orthogonal reactivity . The hydroxyl groups can be modified under basic or neutral conditions without affecting the Boc group. Conversely, the Boc group can be removed under acidic conditions to liberate the central amine.[2][6]

The Hydroxyl Pathway (Arm Activation)

The primary hydroxyls (-OH) are nucleophilic and can be derivatized into electrophiles or other functional groups.

-

Tosylation/Mesylation: Activation for nucleophilic substitution (e.g., by azides or amines).

-

Mitsunobu Reaction: Direct coupling to phenols or imides.

-

Oxidation: Conversion to carboxylic acids (using Jones reagent or TEMPO) to create "Bis-Acid" linkers.

The Amine Pathway (Hub Deprotection)

-

Reagent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or HCl in Dioxane.

-

Product: A secondary amine salt (ammonium).

-

Utility: This secondary amine can react with NHS-esters to form a tertiary amide, serving as the junction point in a PROTAC.

Figure 2: Orthogonal reaction pathways. Pathway A is typically performed first to install ligands, followed by Pathway B to attach the E3 ligase binder or Warhead.

Part 4: Applications in Drug Discovery

Branched PROTAC Linkers

Linear linkers often suffer from poor solubility and limited spatial exploration. The N-bis(PEG) architecture introduces a "kink" or branch.

-

Mechanism: The central nitrogen connects to the E3 ligase ligand, while the two PEG arms can attach to two identical warheads (creating a bivalent degrader) or one warhead and a solubility tag.

-

Advantage: Bivalent PROTACs often show higher degradation efficiency due to the "chelate effect" or increased local concentration.

Solubility Enhancement

For highly hydrophobic payloads (e.g., certain kinase inhibitors), conjugating N-Boc-N-bis(PEG3-OH) (after converting OH to COOH) can dramatically lower logP values, improving oral bioavailability.

Part 5: Experimental Protocols

Protocol A: Boc Deprotection (Standard)

Use this protocol to liberate the central secondary amine.

-

Preparation: Dissolve 100 mg of N-Boc-N-bis(PEG3-OH) in 2 mL of anhydrous Dichloromethane (DCM).

-

Acid Addition: Cool to 0°C on ice. Add 0.5 mL of Trifluoroacetic acid (TFA) dropwise.

-

Reaction: Stir at 0°C for 15 minutes, then warm to room temperature (RT) and stir for 1-2 hours. Monitor by TLC (disappearance of starting material).

-

Workup: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

-

Result: The product is the TFA salt of the secondary amine, ready for immediate coupling.

Protocol B: Conversion to Bis-Azide (Activation)

Use this protocol to create a "Click-ready" linker.

-

Activation (Mesylation):

-

Dissolve N-Boc-N-bis(PEG3-OH) (1 eq) in dry DCM with Triethylamine (3 eq).

-

Cool to 0°C. Add Methanesulfonyl chloride (MsCl, 2.5 eq) dropwise.

-

Stir 2h. Wash with water, dry (Na2SO4), and concentrate to yield N-Boc-N-bis(PEG3-OMs).

-

-

Substitution (Azidation):

-

Dissolve the Mesylate intermediate in DMF.

-

Add Sodium Azide (NaN3, 3-5 eq).

-

Heat to 60°C for 4-12 hours behind a blast shield.

-

Safety: Azides are potentially explosive. Do not concentrate to dryness with heat.

-

-

Workup: Dilute with water, extract with Ethyl Acetate. The product is N-Boc-N-bis(PEG3-N3) .

Part 6: Storage and Stability

-

Storage: Store at -20°C.

-

Handling: Allow the vial to equilibrate to room temperature before opening to prevent water condensation.

-

Shelf Life: >12 months if stored properly under inert atmosphere.

References

-

National Institutes of Health (PubMed). Direct-to-Biology Accelerates PROTAC Synthesis and Linker Evaluation. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to N-Boc-N-bis(PEG3-OH): Synthesis, Characterization, and Applications in Advanced Drug Development

Introduction: The Significance of Branched PEGylation in Modern Therapeutics

In the landscape of advanced drug development, particularly in the realms of bioconjugation and targeted therapies, the strategic modification of molecules to enhance their therapeutic index is paramount. Polyethylene glycol (PEG)ylation, the process of attaching PEG chains to a molecule, is a well-established technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutics.[] This modification can lead to enhanced water solubility, reduced immunogenicity, improved in vivo half-life, and increased resistance to proteolytic degradation.[2]

While linear PEG linkers have been instrumental, the field is increasingly gravitating towards more complex architectures, such as branched PEG structures. N-Boc-N-bis(PEG3-OH) emerges as a critical reagent in this context. It is a precisely defined, branched PEG linker featuring a central amine shielded by a tert-butyloxycarbonyl (Boc) protecting group, from which two hydrophilic triethylene glycol (PEG3) arms extend, each terminating in a hydroxyl group.[3] This unique trifunctional nature provides a versatile platform for the synthesis of sophisticated molecular constructs, enabling controlled, stepwise conjugation strategies that are essential for the development of next-generation therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[4]

This in-depth technical guide provides a comprehensive overview of N-Boc-N-bis(PEG3-OH), from its fundamental physicochemical properties to its synthesis, characterization, and key applications in drug discovery and development.

Physicochemical Properties of N-Boc-N-bis(PEG3-OH)

The molecular structure of N-Boc-N-bis(PEG3-OH) dictates its utility as a versatile building block. The presence of two terminal hydroxyl groups allows for dual functionalization, while the Boc-protected amine provides an orthogonal site for subsequent reactions after deprotection under mild acidic conditions.[3][5] The PEG3 chains confer hydrophilicity, a crucial attribute for improving the solubility of conjugated molecules in aqueous biological environments.[6][7]

| Property | Value | Source |

| Molecular Formula | C21H43NO10 | [8] |

| Molecular Weight | 469.6 g/mol | [8] |

| CAS Number | 2093154-01-7 | [8] |

| Appearance | Liquid | [5] |

| Purity | >96% | [8] |

| Solubility | Water, DMSO, DCM, DMF | [6] |

| Storage | -20°C | [5][6] |

Synthesis and Purification: A Guided Workflow

The synthesis of N-Boc-N-bis(PEG3-OH) involves a multi-step process that leverages fundamental organic chemistry principles. The following protocol is a representative workflow synthesized from established methodologies for PEGylation and Boc protection.

Experimental Protocol: Synthesis of N-Boc-N-bis(PEG3-OH)

Step 1: Synthesis of Bis(PEG3-OH) Amine

The initial step involves the synthesis of the core diamine structure with the two PEG3 arms. This is typically achieved through the ethoxylation of a suitable starting amine.

-

Reaction Setup: In a flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and condenser under a nitrogen atmosphere, place diethanolamine.

-

Ethoxylation: Carefully add triethylene glycol monotosylate in a suitable solvent like anhydrous tetrahydrofuran (THF). The reaction is typically carried out in the presence of a strong base, such as sodium hydride, to facilitate the nucleophilic substitution.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, the reaction is quenched by the slow addition of water. The product is then extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude bis(PEG3-OH) amine.

Step 2: Boc Protection of the Central Amine

The subsequent step involves the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group.

-

Reaction Setup: Dissolve the crude bis(PEG3-OH) amine from Step 1 in a suitable solvent system, such as a mixture of dioxane and water.

-

Boc Protection: Add di-tert-butyl dicarbonate (Boc)2O and a base, such as sodium bicarbonate or triethylamine, to the solution. The reaction is typically stirred at room temperature.

-

Reaction Monitoring: The progress of the Boc protection is monitored by TLC.

-

Work-up and Purification: Once the reaction is complete, the mixture is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude N-Boc-N-bis(PEG3-OH) is then purified by column chromatography on silica gel to afford the final product as a viscous liquid.

Causality in Experimental Choices

-

Inert Atmosphere: The use of a nitrogen atmosphere is crucial, particularly when working with strong bases like sodium hydride, to prevent reactions with atmospheric moisture and oxygen.

-

Anhydrous Solvents: Anhydrous solvents are essential in the ethoxylation step to ensure the reactivity of the strong base and prevent unwanted side reactions.

-

Boc Protection: The Boc protecting group is chosen for its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions, providing a valuable orthogonal handle for sequential synthesis.[3][6]

-

Purification: Column chromatography is the preferred method for purifying the final product due to the polar nature of the PEG chains and the need to remove any unreacted starting materials or byproducts.[9] Size exclusion chromatography (SEC) can also be an effective technique for separating PEGylated molecules based on their hydrodynamic volume.[10]

Spectroscopic Characterization

The identity and purity of N-Boc-N-bis(PEG3-OH) are confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides a detailed map of the hydrogen atoms in the molecule. Key expected signals include:

-

A sharp singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group of the Boc protector.

-

A complex series of multiplets in the range of 3.5-3.7 ppm, characteristic of the methylene protons in the repeating ethylene glycol units of the PEG chains.

-

Signals corresponding to the methylene groups adjacent to the nitrogen and terminal hydroxyl groups.

-

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, and the carbons of the PEG backbone.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in the molecule. The FTIR spectrum of N-Boc-N-bis(PEG3-OH) is expected to exhibit the following characteristic absorption bands:

-

A broad O-H stretching band around 3400 cm⁻¹, indicative of the terminal hydroxyl groups.

-

C-H stretching bands around 2870 cm⁻¹.

-

A strong C=O stretching band for the carbamate of the Boc group around 1690 cm⁻¹.

-

A prominent C-O-C stretching band, characteristic of the PEG ether linkages, typically observed around 1100 cm⁻¹.[11][12]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for analyzing PEGylated molecules, and the resulting spectrum should show a prominent peak corresponding to the [M+Na]⁺ or [M+H]⁺ ion of N-Boc-N-bis(PEG3-OH).

Applications in Drug Development

The unique branched architecture and trifunctional nature of N-Boc-N-bis(PEG3-OH) make it a highly valuable tool in several areas of drug development.

Antibody-Drug Conjugates (ADCs)

In the design of ADCs, the linker connecting the antibody to the cytotoxic payload plays a critical role in the overall efficacy and safety of the therapeutic.[] Branched PEG linkers derived from N-Boc-N-bis(PEG3-OH) offer several advantages:

-

Increased Drug-to-Antibody Ratio (DAR): The two hydroxyl termini can be functionalized to attach two drug molecules, allowing for a higher and more defined DAR.

-

Improved Solubility and Stability: The hydrophilic PEG chains enhance the aqueous solubility of the often-hydrophobic cytotoxic drugs and can shield the payload from premature degradation.[2]

-

Enhanced Pharmacokinetics: PEGylation is known to increase the circulation half-life of biologics by reducing renal clearance and shielding them from proteolytic enzymes.[][2]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system.[7] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical component that influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation.[13][]

Branched PEG linkers derived from N-Boc-N-bis(PEG3-OH) can be strategically employed in PROTAC design:

-

Modulation of Ternary Complex Formation: The flexibility and length of the PEG arms can be precisely tuned to optimize the orientation of the target protein and the E3 ligase, thereby enhancing the stability of the ternary complex.[15]

-

Improved Physicochemical Properties: PEGylation enhances the solubility and cell permeability of PROTACs, which are often large and complex molecules.[16]

-

Versatile Synthesis: The orthogonal protecting group strategy allows for the sequential attachment of the target protein ligand and the E3 ligase ligand.

Conclusion

N-Boc-N-bis(PEG3-OH) stands out as a pivotal reagent in the toolbox of medicinal chemists and drug development professionals. Its well-defined, branched structure, coupled with the orthogonal reactivity of its functional groups, provides a powerful platform for the construction of highly tailored and effective therapeutic agents. As the demand for more sophisticated and targeted therapies continues to grow, the strategic application of advanced linkers like N-Boc-N-bis(PEG3-OH) will undoubtedly play an increasingly important role in shaping the future of medicine.

References

- Google Patents. Novel synthesis process of triethylene diamine. CN1067246A.

-

PrepChem.com. Synthesis of t-butyl (2-aminoethyl)carbamate. Available from: [Link]

-

ResearchGate. New method for the synthesis and purification of branched mPEG 2 lys. Available from: [Link]

-

PubMed Central. An Improved Synthesis of the Triethylene Glycol-Substituted 4-(N-Methyl-N-Boc-Amino)Styrylpyridine. Available from: [Link]

-

PubChem. Tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate. Available from: [Link]

-

NIH. Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. Available from: [Link]

- Google Patents. Process for the preparation of polyethylene glycol bis amine. US20030149307A1.

-

NIH. Adsorption and Structuration of PEG Thin Films: Influence of the Substrate Chemistry. Available from: [Link]

- Google Patents. Method for preparing high-purity polyethyleneglycol aldehyde derivatives. US8349969B2.

-

ResearchGate. FTIR characterization of PEG, native pemetrexed, and PEGylated... Available from: [Link]

-

YouTube. Interpretation of Organic Compounds by FTIR | Dr Shankar G Alegaon. Available from: [Link]

- Google Patents. Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate. CN104086460B.

-

DC Chemicals. Antibody Drug Conjugates. Available from: [Link]

-

ResearchGate. Synthesis of polymer networks by means of addition reactions of tri-amine and poly(ethylene glycol) diacrylate or diglycidyl ether compounds | Request PDF. Available from: [Link]

-

NIH. Current strategies for the design of PROTAC linkers: a critical review. Available from: [Link]

-

CD Bioparticles. N-(Boc-PEG3)-N-Bis(PEG2-Alcohol). Available from: [Link]

-

AxisPharm. From Design to Degradation: The Essential Role of Linkers in PROTACs. Available from: [Link]

-

PubMed. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy. Available from: [Link]

-

NIH. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. Available from: [Link]

-

PubMed. Purification of pegylated proteins. Available from: [Link]

-

eLife. PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Available from: [Link]

-

Reddit. Looking for recommendations for PEG cleanup from neutral small molecule LCMS workflow : r/Chempros. Available from: [Link]

-

ResearchGate. (a) PROTAC-mediated ternary complex formation and Hook effect as a... | Download Scientific Diagram. Available from: [Link]

-

ResearchGate. FTIR spectra of PEG (a), PLGA (b) and PLGA-PEG (c). Available from: [Link]

-

Organic Syntheses Procedure. Carbamic acid, tert-butyl ester. Available from: [Link]

-

MDPI. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. Available from: [Link]

Sources

- 2. biochempeg.com [biochempeg.com]

- 3. N-Boc-N-bis(PEG3-OH) | 2093154-01-7 | Benchchem [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. labshake.com [labshake.com]

- 6. N-(Boc-PEG3)-N-bis(PEG2-alcohol), 2055042-60-7 | BroadPharm [broadpharm.com]

- 7. precisepeg.com [precisepeg.com]

- 8. precisepeg.com [precisepeg.com]

- 9. reddit.com [reddit.com]

- 10. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Essential Role of Linkers in PROTACs [axispharm.com]

- 15. PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation [elifesciences.org]

- 16. biochempeg.com [biochempeg.com]

A Senior Application Scientist's Guide to N-Boc-N-bis(PEG3-OH): A Multifunctional Tool for Advanced Bioconjugation and Drug Development

For researchers, scientists, and drug development professionals navigating the complexities of modern therapeutic design, the choice of linker is paramount. The linker is not merely a spacer but a critical component that dictates the solubility, stability, pharmacokinetics, and efficacy of the final conjugate. Within the diverse toolkit of chemical linkers, N-Boc-N-bis(PEG3-OH) (CAS Number: 2093154-01-7) has emerged as a versatile and powerful building block. This guide provides an in-depth technical overview of its core attributes, practical applications, and detailed protocols to empower its effective use in the laboratory.

Core Molecular Architecture and Physicochemical Properties

N-Boc-N-bis(PEG3-OH) is a branched, multi-functional polyethylene glycol (PEG)-based reagent.[1] Its unique architecture consists of a central amine core from which two hydrophilic triethylene glycol (PEG3) arms extend, each terminating in a primary hydroxyl group.[1][2] The central amine is protected by a tert-butyloxycarbonyl (Boc) group, a feature that is central to its utility in controlled, stepwise synthesis.[1][3]

The presence of the PEG3 spacers significantly enhances the aqueous solubility of molecules it is conjugated to, a critical factor for improving the bioavailability and reducing the potential for aggregation of therapeutic agents.[1][3][4] Furthermore, PEGylation is a well-established strategy to reduce immunogenicity and extend the in vivo circulation time of biotherapeutics.[1]

Table 1: Physicochemical Properties of N-Boc-N-bis(PEG3-OH)

| Property | Value | Source(s) |

| CAS Number | 2093154-01-7 | [1][5][6] |

| Molecular Formula | C21H43NO10 | [6][7] |

| Molecular Weight | 469.57 g/mol | [6][7] |

| Appearance | Colorless to pale yellow oil | [8] |

| Purity | Typically >95% | [6] |

| Solubility | Soluble in water and most organic solvents | [1][3] |

| Storage Conditions | Store at -20°C for long-term stability | [3][7] |

Strategic Applications in Bioconjugation and Drug Delivery

The true power of N-Boc-N-bis(PEG3-OH) lies in its capacity for orthogonal synthesis. The two terminal hydroxyl groups and the Boc-protected amine offer three distinct points for chemical modification, allowing for the construction of complex molecular architectures with a high degree of control.[1]

PROTAC Synthesis: A Branched Approach to Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[9][] The linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of PROTAC efficacy.[4] N-Boc-N-bis(PEG3-OH) is an excellent scaffold for PROTAC synthesis due to its ability to present two distinct functional groups for conjugation after initial derivatization.

The general strategy involves the sequential or orthogonal conjugation of the protein-of-interest (POI) ligand and the E3 ligase ligand to the linker. The branched nature of N-Boc-N-bis(PEG3-OH) allows for precise control over the spatial orientation of the two ligands, which can be crucial for optimal ternary complex formation.

Below is a representative workflow for the synthesis of a PROTAC using N-Boc-N-bis(PEG3-OH) as a core linker.

Sources

- 1. N-Boc-N-bis(PEG3-OH) | 2093154-01-7 | Benchchem [benchchem.com]

- 2. medkoo.com [medkoo.com]

- 3. labshake.com [labshake.com]

- 4. biochempeg.com [biochempeg.com]

- 5. One moment, please... [ivychem.com]

- 6. precisepeg.com [precisepeg.com]

- 7. N-Boc-N-bis(PEG4-OH) Datasheet DC Chemicals [dcchemicals.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

N-Boc-N-bis(PEG3-OH): A Technical Guide to a Branched Linker for Advanced Bioconjugation

Abstract

N-Boc-N-bis(PEG3-OH), with CAS Number 2093154-01-7, is a specialized, branched polyethylene glycol (PEG) linker critical to modern drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides an in-depth examination of its molecular structure, synthesis, characterization, and core applications. We will explore the rationale behind its unique architecture, offering field-proven insights into its utilization for creating complex bioconjugates with enhanced therapeutic potential.

Molecular Structure and Physicochemical Properties

N-Boc-N-bis(PEG3-OH) is a heterobifunctional and branched molecule designed for precise, multi-step synthetic strategies.[1] Its structure is centered around a tertiary amine, from which two identical hydrophilic arms, each containing a triethylene glycol (PEG3) spacer terminated with a primary hydroxyl (-OH) group, extend. The central amine is protected by a tert-butyloxycarbonyl (Boc) group.

Core Structural Components:

-

Tertiary Amine Core: Provides the branching point, allowing for the attachment of two separate chains.

-

Dual PEG3-OH Arms: The two triethylene glycol chains confer significant hydrophilicity, which is crucial for improving the aqueous solubility of the final conjugate molecule.[3][4] The terminal hydroxyl groups serve as versatile handles for further chemical modification or direct conjugation.[5][6]

-

Boc Protecting Group: The tert-butyloxycarbonyl group is a robust protecting group for the central amine. Its key advantage is its stability in a wide range of chemical conditions while being readily removable under mild acidic conditions (e.g., trifluoroacetic acid, TFA).[1][5][7] This orthogonality is fundamental for controlled, sequential synthesis, allowing chemists to deprotect the amine without disturbing other parts of the molecule.

dot graph "N_Boc_N_bis_PEG3_OH_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10]; splines=true;

// Central Nitrogen N [label="N", pos="0,0!", fontcolor="#202124"];

// Boc Group C_boc [label="C", pos="-1.5,1.5!", fontcolor="#202124"]; O1_boc [label="O", pos="-1.5,2.5!", fontcolor="#202124"]; O2_boc [label="O", pos="-2.5,0.5!", fontcolor="#202124"]; C_tert [label="C", pos="-3.5,-0.5!", fontcolor="#202124"]; CH3_1 [label="CH₃", pos="-3.0,-1.5!", fontcolor="#202124"]; CH3_2 [label="CH₃", pos="-4.5,-1.0!", fontcolor="#202124"]; CH3_3 [label="CH₃", pos="-4.0,0.5!", fontcolor="#202124"];

// PEG Arm 1 (Upper) C1_p1 [label="CH₂", pos="1.5,1.0!", fontcolor="#202124"]; C2_p1 [label="CH₂", pos="2.5,1.5!", fontcolor="#202124"]; O1_p1 [label="O", pos="3.5,1.0!", fontcolor="#202124"]; C3_p1 [label="CH₂", pos="4.5,1.5!", fontcolor="#202124"]; C4_p1 [label="CH₂", pos="5.5,1.0!", fontcolor="#202124"]; O2_p1 [label="O", pos="6.5,1.5!", fontcolor="#202124"]; C5_p1 [label="CH₂", pos="7.5,1.0!", fontcolor="#202124"]; C6_p1 [label="CH₂", pos="8.5,1.5!", fontcolor="#202124"]; OH_1 [label="OH", pos="9.5,1.0!", fontcolor="#EA4335"];

// PEG Arm 2 (Lower) C1_p2 [label="CH₂", pos="1.5,-1.0!", fontcolor="#202124"]; C2_p2 [label="CH₂", pos="2.5,-1.5!", fontcolor="#202124"]; O1_p2 [label="O", pos="3.5,-1.0!", fontcolor="#202124"]; C3_p2 [label="CH₂", pos="4.5,-1.5!", fontcolor="#202124"]; C4_p2 [label="CH₂", pos="5.5,-1.0!", fontcolor="#202124"]; O2_p2 [label="O", pos="6.5,-1.5!", fontcolor="#202124"]; C5_p2 [label="CH₂", pos="7.5,-1.0!", fontcolor="#202124"]; C6_p2 [label="CH₂", pos="8.5,-1.5!", fontcolor="#202124"]; OH_2 [label="OH", pos="9.5,-1.0!", fontcolor="#EA4335"];

// Bonds N -- C_boc; C_boc -- O1_boc [style=double]; C_boc -- O2_boc; O2_boc -- C_tert; C_tert -- CH3_1; C_tert -- CH3_2; C_tert -- CH3_3;

N -- C1_p1; C1_p1 -- C2_p1; C2_p1 -- O1_p1; O1_p1 -- C3_p1; C3_p1 -- C4_p1; C4_p1 -- O2_p1; O2_p1 -- C5_p1; C5_p1 -- C6_p1; C6_p1 -- OH_1;

N -- C1_p2; C1_p2 -- C2_p2; C2_p2 -- O1_p2; O1_p2 -- C3_p2; C3_p2 -- C4_p2; C4_p2 -- O2_p2; O2_p2 -- C5_p2; C5_p2 -- C6_p2; C6_p2 -- OH_2; }

Caption: Chemical structure of N-Boc-N-bis(PEG3-OH).

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 2093154-01-7 | [1][2] |

| Molecular Formula | C₂₁H₄₃NO₁₀ | [2] |

| Molecular Weight | 469.6 g/mol | [2] |

| Purity | >96% | [2] |

| Appearance | White to off-white solid or colorless oil | Generic |

| Solubility | Soluble in Water, DMSO, DMF, DCM | [5] |

| Storage | -20°C, keep in dry and avoid sunlight | [5][7] |

Synthesis and Purification

The synthesis of N-Boc-N-bis(PEG3-OH) typically involves the alkylation of a Boc-protected amine with a suitable PEGylated electrophile. A representative synthesis pathway is outlined below.

Conceptual Synthesis Workflow

The core principle is the nucleophilic substitution reaction where a primary amine, protected with a Boc group, is reacted with two equivalents of a PEG3 chain bearing a leaving group (e.g., a tosylate or mesylate). However, a more common and controlled approach starts with a primary amine and reacts it with a PEGylated aldehyde, followed by reductive amination, and subsequent Boc protection. A plausible, though generalized, pathway starts from bis(2-(2-(2-hydroxyethoxy)ethoxy)ethyl)amine.

-

Starting Material: Bis(2-(2-(2-hydroxyethoxy)ethoxy)ethyl)amine.

-

Boc Protection: The secondary amine of the starting material is reacted with Di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine (TEA) or sodium bicarbonate in a suitable solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).

-

Work-up and Purification: The reaction mixture is typically washed with aqueous solutions to remove the base and by-products. The organic layer is then dried and concentrated. Purification is achieved via column chromatography on silica gel to yield the final, highly pure product.

Caption: Conceptual workflow for the synthesis of N-Boc-N-bis(PEG3-OH).

Rationale Behind Experimental Choices

-

Choice of Boc Protection: The Boc group is chosen for its reliability and orthogonal removal. In complex syntheses, like those for PROTACs, it's essential that the linker's amine can be deprotected without affecting acid-labile or base-labile groups on the E3 ligase ligand or the target protein ligand.

-

Purification by Chromatography: Due to the polar nature of the PEG chains and potential side products (e.g., unreacted starting material or mono-PEGylated species), column chromatography is the method of choice to ensure high purity (>95%), which is a standard requirement for subsequent bioconjugation reactions.

Characterization and Quality Control

To ensure the structural integrity and purity of N-Boc-N-bis(PEG3-OH), a combination of analytical techniques is employed. This self-validating system confirms that the synthesized material meets the required specifications for research and development.

Key Analytical Techniques

-

NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation.[8]

-

¹H NMR: Will confirm the presence of all key protons: the characteristic singlet for the Boc group's t-butyl protons (~1.4 ppm), the complex multiplets for the ethylene glycol protons of the PEG chains (~3.6 ppm), and signals corresponding to the CH₂ groups adjacent to the nitrogen and terminal hydroxyls.

-

¹³C NMR: Provides complementary data, confirming the carbon skeleton, including the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the t-butyl group (~80 ppm), and the carbons of the PEG chains (~60-70 ppm).

-

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to verify the molecular weight of the compound.[8] The expected mass peak [M+Na]⁺ or [M+H]⁺ corresponding to the calculated molecular weight (469.6 g/mol ) confirms the identity of the product.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is used to assess the purity of the compound.[8] A single, sharp peak indicates a high degree of purity, while the presence of other peaks would signify impurities that may need to be removed.

Applications in Drug Development

The primary and most impactful application of N-Boc-N-bis(PEG3-OH) is as a branched linker in the construction of PROTACs.[9][10]

Role as a PROTAC Linker

A PROTAC molecule is a heterobifunctional chimera comprising a ligand for a target protein (Protein of Interest, POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[3][4] The linker is not merely a spacer; its composition, length, and geometry critically influence the PROTAC's efficacy.[4][10]

Advantages of the N-Boc-N-bis(PEG3-OH) Structure:

-

Enhanced Solubility: The dual PEG3 arms significantly increase the hydrophilicity and overall water solubility of the resulting PROTAC, which is a common challenge in PROTAC design.[3][4]

-

Vectorial Control: The branched nature allows for the creation of "Y-shaped" or "tripod" PROTACs. After deprotection of the central amine, it can be conjugated to one ligand (e.g., the E3 ligase binder), while the two terminal hydroxyl groups can be functionalized (e.g., converted to azides or alkynes for click chemistry) to attach to the POI ligand.[11] This provides unique spatial orientations for inducing the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase).

-

Modularity and Versatility: The hydroxyl groups can be derivatized into a wide array of other functional groups (e.g., carboxylic acids, amines, azides, alkynes), allowing for flexible conjugation strategies to various ligands using different coupling chemistries.[1][5][6]

Caption: Use of a branched linker core in a PROTAC architecture.

Experimental Protocol: Deprotection and Functionalization

This protocol provides a standard procedure for the Boc deprotection of N-Boc-N-bis(PEG3-OH) and subsequent functionalization of the hydroxyl groups, preparing the linker for conjugation.

Part A: Boc Deprotection

-

Dissolution: Dissolve N-Boc-N-bis(PEG3-OH) (1 eq.) in Dichloromethane (DCM, 10-20 volumes).

-

Acid Addition: Add Trifluoroacetic acid (TFA, 5-10 eq.) dropwise to the solution at 0°C (ice bath).

-

Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc group, generating a protonated amine (trifluoroacetate salt), carbon dioxide, and tert-butanol. The reaction is performed at 0°C to control the exothermic reaction and minimize potential side reactions.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

-

Work-up: Remove the solvent and excess TFA under reduced pressure (rotary evaporation). The resulting residue, the amine TFA salt, can often be used directly in the next step or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted if the free amine is required.

Part B: Activation of Hydroxyl Groups (Example: Tosylation)

-

Dissolution: Dissolve the crude or purified bis(PEG3-OH)amine (1 eq.) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon). Add a non-nucleophilic base such as triethylamine (TEA, 3-4 eq.) or pyridine.

-

Reagent Addition: Cool the mixture to 0°C and add p-Toluenesulfonyl chloride (TsCl, 2.2 eq.) portion-wise.

-

Causality: TsCl reacts with the terminal hydroxyl groups to convert them into tosylates. Tosylates are excellent leaving groups, "activating" these positions for subsequent nucleophilic substitution reactions (e.g., reaction with an azide or another amine). The base is required to neutralize the HCl generated during the reaction.

-

-

Reaction and Work-up: Stir the reaction overnight, allowing it to warm to room temperature. Monitor by TLC. Upon completion, wash the reaction mixture with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the resulting N-bis(PEG3-OTs) product by column chromatography on silica gel. The structure should be confirmed by NMR and MS.

This activated linker is now ready for conjugation to nucleophilic sites on a target ligand.

Conclusion

N-Boc-N-bis(PEG3-OH) is a sophisticated and enabling chemical tool. Its branched structure, combined with the hydrophilic nature of its PEG arms and the orthogonal Boc protecting group, provides researchers with a versatile platform for constructing complex and highly soluble bioconjugates. Its prominent role in the development of next-generation therapeutics like PROTACs underscores the critical importance of linker design in modern medicinal chemistry. The methodologies for its synthesis, characterization, and application are robust and well-established, making it an invaluable asset for professionals in drug discovery and development.

References

-

From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm, [Link][10]

-

Synthesis method of N-Boc piperazine. Google Patents, [12]

-

Synthesis method for N-Boc-3-piperidone. Google Patents, [13]

-

Development of a Novel Bioconjugation Platform for the Generation of Homogenous Antibody-Drug Conjugates. University of Cambridge, [Link][14]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate, [Link][16]

Sources

- 1. N-Boc-N-bis(PEG3-OH) | 2093154-01-7 | Benchchem [benchchem.com]

- 2. precisepeg.com [precisepeg.com]

- 3. Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker [clinicalresearchnewsonline.com]

- 4. precisepeg.com [precisepeg.com]

- 5. N-(Boc-PEG3)-N-bis(PEG2-alcohol), 2055042-60-7 | BroadPharm [broadpharm.com]

- 6. N-(Boc-PEG3)-N-Bis(PEG2-Alcohol) - CD Bioparticles [cd-bioparticles.net]

- 7. biochempeg.com [biochempeg.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. biochempeg.com [biochempeg.com]

- 10. The Essential Role of Linkers in PROTACs [axispharm.com]

- 11. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 12. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]

- 13. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]

- 14. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 15. ADC Conjugation Technologies | AxisPharm [axispharm.com]

- 16. researchgate.net [researchgate.net]

Technical Guide: Stability and Storage of N-Boc-N-bis(PEG3-OH)

[1]

Executive Summary

N-Boc-N-bis(PEG3-OH) (CAS: 2093154-01-7) is a high-value, branched heterobifunctional linker used critically in the synthesis of PROTACs, Antibody-Drug Conjugates (ADCs), and lipid nanoparticles.[1][2] Its structural utility lies in its "hub" architecture: a central nitrogen protected by a tert-butyloxycarbonyl (Boc) group, flanked by two hydrophilic polyethylene glycol (PEG) arms terminating in primary hydroxyls.[1][3]

Preserving the integrity of this reagent requires a dual-protection strategy:

-

Preventing Acidolytic Cleavage: The Boc group is acid-labile.[1]

-

Mitigating Oxidative Degradation: The PEG ether linkages are susceptible to peroxidation and chain scission under ambient oxygen and light.[1]

Core Storage Recommendation: Store at -20°C under an inert atmosphere (Argon or Nitrogen), strictly desiccated.

Chemical Integrity Profile

To understand the storage requirements, one must understand the molecular vulnerabilities.[1]

The Boc-Protective Group (Acid Sensitivity)

The tert-butyloxycarbonyl (Boc) group protects the central amine.[1][3] While stable to bases and nucleophiles, it is thermodynamically predisposed to cleavage in the presence of protons.[1]

-

Mechanism: In the presence of trace acid and moisture, the Boc group undergoes acidolysis to form a carbamic acid intermediate, which spontaneously decarboxylates to release CO₂ and the free amine.[1]

-

Risk Factor: Storage in protic solvents or exposure to atmospheric moisture (which can absorb CO₂ to form carbonic acid) accelerates this pathway.

The PEG Backbone (Oxidative Susceptibility)

The PEG3 arms contain repeating ether (C-O-C) linkages.

-

Mechanism: Ethers are prone to autoxidation, forming hydroperoxides when exposed to atmospheric oxygen and UV light.[1] These peroxides can decompose into aldehydes (formates), which are reactive electrophiles capable of cross-linking proteins or interfering with sensitive conjugation reactions.

-

Risk Factor: Long-term storage in clear glass or air-permeable containers increases peroxide value (POV).[1]

Hygroscopicity

PEG derivatives are inherently hygroscopic.[1]

-

Impact: Absorbed water does not just alter the effective molecular weight (leading to stoichiometry errors); it acts as a vector for hydrolysis and can facilitate the formation of degradation products.[1]

Storage & Handling Protocols

The following protocols are designed to create a self-validating storage system.

Long-Term Storage (Archive)

-

Temperature: -20°C ± 5°C.

-

Atmosphere: Inert gas overlay (Argon preferred over Nitrogen due to higher density).

-

Container: Amber glass vials with Teflon-lined caps (to prevent UV exposure and plasticizer leaching).[1]

-

Desiccation: Secondary containment in a sealed desiccator or Mylar bag with silica gel packs.

Working Protocol (Daily Use)

The most critical moment for reagent degradation is the transition from cold storage to the bench.[1]

Step-by-Step Thawing Workflow:

-

Retrieval: Remove vial from -20°C storage.

-

Equilibration: Allow the closed vial to stand at room temperature for 30–45 minutes .

-

Why? Opening a cold vial introduces condensation. Moisture will immediately dissolve into the hygroscopic PEG matrix, initiating hydrolysis.[1]

-

-

Aliquotting: If the reagent is to be used over multiple sessions, aliquot into single-use vials under an inert atmosphere immediately after the first thaw. Avoid repeated freeze-thaw cycles.[1]

-

Solubilization: Dissolve in anhydrous, amine-free solvents (e.g., DMSO, DMF, DCM).[1] Ensure solvents are free of acidic impurities.[1]

Visualizing the Degradation Pathways[1]

The following diagram illustrates the chemical consequences of improper storage.

Figure 1: Chemical degradation pathways showing acid-catalyzed deprotection and oxidative chain scission.[1]

Quality Control & Troubleshooting

Trust but verify. Before committing this reagent to a high-value synthesis (e.g., GMP manufacturing), validate its integrity.[1]

Analytical Verification

| Method | Observation Target | Acceptance Criteria |

| 1H NMR (DMSO-d6) | tert-Butyl singlet (~1.4 ppm) | Integral must match PEG backbone ratio (9H vs ~24H).[1] Loss indicates deprotection. |

| 1H NMR | Aldehyde proton (~9.5-10 ppm) | Must be absent.[1] Presence indicates oxidative degradation. |

| LC-MS | Molecular Ion [M+H]+ or [M+Na]+ | Major peak at ~470.6 Da (M+H) or ~492.6 Da (M+Na).[1] |

| TLC | Ninhydrin Stain | Negative. A positive (purple) stain indicates free amines (Boc loss). |

Troubleshooting Guide

Scenario: The reagent appears as a waxy solid instead of a viscous liquid.

-

Cause: High molecular weight PEGs can crystallize at low temps.

-

Action: Gently warm to 25°C. If it remains solid and opaque, check for moisture contamination (hydration).

Scenario: Unexpected side reactions during conjugation.

-

Cause: Peroxides in the PEG linker may be oxidizing sensitive residues (e.g., Methionine, Cysteine) on your protein payload.[1]

-

Action: Test reagent for peroxides using a semi-quantitative strip test. If positive, discard.

Storage Decision Logic

Figure 2: Decision matrix for handling incoming reagent to maximize shelf-life.

References

An In-Depth Technical Guide to N-Boc-N-bis(PEG3-OH): A Branched Linker for Advanced Bioconjugation and Drug Delivery

This guide provides a comprehensive overview of the physical and chemical characteristics of N-Boc-N-bis(PEG3-OH), a versatile branched polyethylene glycol (PEG) linker. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's core attributes, practical applications, and the scientific principles guiding its use.

Introduction: The Architectural Advantage of a Branched PEG Linker

N-Boc-N-bis(PEG3-OH) is a multifunctional, monodisperse PEG derivative that has gained significant traction in the fields of bioconjugation, drug delivery, and materials science.[1] Its unique branched architecture, featuring a central amine core shielded by a tert-butyloxycarbonyl (Boc) protecting group and two extending triethylene glycol (PEG3) arms each terminating in a hydroxyl group, offers a distinct advantage for the synthesis of complex molecular constructs.[1][2] This design allows for orthogonal chemical strategies, where the hydroxyl groups and the protected amine can be functionalized in a stepwise and controlled manner.[1] The incorporation of PEG3 spacers enhances the aqueous solubility and biocompatibility of conjugated molecules, a critical attribute for in vivo applications.[3][4]

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of N-Boc-N-bis(PEG3-OH) is paramount for its effective application. These properties dictate its behavior in different solvent systems, its stability under various conditions, and the analytical methods best suited for its characterization.

Core Molecular Attributes

| Property | Value | Source(s) |

| Chemical Formula | C₂₁H₄₃NO₁₀ | [5] |

| Molecular Weight | 469.57 g/mol | [5] |

| CAS Number | 2093154-01-7 | [5] |

| Appearance | Solid powder or neat oil | [2][6] |

| Purity | Typically >96% | [5] |

Solubility Profile

| Solvent | Expected Solubility | Rationale |

| Water | Soluble | The multiple ether oxygens in the PEG chains form hydrogen bonds with water.[4] |

| Dimethyl Sulfoxide (DMSO) | Soluble | A polar aprotic solvent capable of solvating the polar functional groups.[2][8] |

| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a polar aprotic solvent that can effectively solvate the molecule.[2][8] |

| Dichloromethane (DCM) | Soluble | The organic character of the molecule allows for solubility in chlorinated solvents.[2] |

Chemical Reactivity and Stability

The chemical utility of N-Boc-N-bis(PEG3-OH) is defined by its three key functional groups: the Boc-protected amine and the two terminal hydroxyl groups.

-

Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions, including basic and nucleophilic environments.[9] It can be readily and cleanly removed under acidic conditions, typically with trifluoroacetic acid (TFA), to yield the free primary amine.[1][10] This orthogonal deprotection strategy is fundamental to its application in multi-step syntheses.[1]

-

Terminal Hydroxyl Groups: The two primary hydroxyl (-OH) groups are versatile handles for a variety of chemical transformations. They can be activated for conjugation to carboxylic acids, or converted to other functional groups such as aldehydes, amines, or azides, allowing for a wide array of subsequent coupling chemistries.[3][11]

Storage and Handling: For long-term stability, N-Boc-N-bis(PEG3-OH) should be stored at -20°C in a dry environment.[12] As with any chemical reagent, appropriate personal protective equipment, including gloves and safety glasses, should be worn during handling. For detailed safety information, it is always recommended to consult the supplier-specific Safety Data Sheet (SDS).

Spectroscopic Characterization

Confirmation of the identity and purity of N-Boc-N-bis(PEG3-OH) is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of N-Boc-N-bis(PEG3-OH).[1][13]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different protons in the molecule. The nine protons of the tert-butyl group of the Boc protector will appear as a sharp singlet at approximately 1.4 ppm. The methylene protons of the PEG chains will resonate as a complex multiplet in the region of 3.5-3.8 ppm.[14] The protons of the methylene groups adjacent to the nitrogen and the terminal hydroxyl groups will have distinct chemical shifts.

-

¹³C NMR: The carbon NMR spectrum will provide complementary information. The quaternary carbon and the methyl carbons of the Boc group will have characteristic signals around 80 ppm and 28 ppm, respectively. The carbons of the PEG backbone will appear in the region of 60-70 ppm.[14]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.[15] For N-Boc-N-bis(PEG3-OH), the expected monoisotopic mass is 469.2887 g/mol . Depending on the ionization technique used (e.g., Electrospray Ionization - ESI), common adducts such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺ may be observed.

Experimental Protocols: A Gateway to Advanced Applications

The true utility of N-Boc-N-bis(PEG3-OH) lies in its application in synthetic workflows. Below are representative protocols for the functionalization of the hydroxyl groups and the deprotection of the Boc group.

Diagram of a Representative Synthetic Pathway

Caption: A representative synthetic workflow utilizing N-Boc-N-bis(PEG3-OH).

Protocol 1: Esterification of Terminal Hydroxyl Groups with a Carboxylic Acid

This protocol describes a general procedure for the esterification of the terminal hydroxyl groups of N-Boc-N-bis(PEG3-OH) with a generic carboxylic acid, a common step in the synthesis of PROTACs and other drug conjugates.

Materials:

-

N-Boc-N-bis(PEG3-OH)

-

Carboxylic acid of interest

-

N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-N-bis(PEG3-OH) (1 equivalent) and the carboxylic acid (2.2 equivalents) in anhydrous DCM.

-

Add DMAP (0.2 equivalents) to the solution.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a solution of DCC (2.2 equivalents) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired diester.

-

Characterize the purified product by NMR and MS to confirm its structure and purity.

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

-

Boc-protected substrate (from Protocol 1 or other synthesis)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

Dissolve the Boc-protected compound in DCM (e.g., 0.1 M solution).

-

Add an equal volume of TFA to the solution at room temperature.

-

Stir the reaction mixture for 1-2 hours.

-

Monitor the deprotection by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Redissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.

-

The resulting amine can often be used in the next step without further purification.

Applications in Drug Development and Beyond

The unique structural features of N-Boc-N-bis(PEG3-OH) make it a valuable tool in a variety of applications:

-

Antibody-Drug Conjugates (ADCs): The branched nature of this linker can be exploited to attach multiple drug molecules to an antibody, potentially increasing the drug-to-antibody ratio (DAR) and therapeutic efficacy.[16][] The PEG spacers can also improve the solubility and pharmacokinetics of the ADC.[]

-

PROTACs and Molecular Glues: N-Boc-N-bis(PEG3-OH) serves as an excellent scaffold for the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it acts as the linker connecting the target protein binder and the E3 ligase ligand.[1]

-

Drug Delivery Systems: The hydrophilic PEG arms can be used to functionalize nanoparticles, liposomes, or other drug carriers to improve their stability, circulation time, and targeting capabilities.[]

-

Surface Modification: The hydroxyl groups can be used to attach the linker to surfaces, creating a hydrophilic and biocompatible coating that can be further functionalized.[3]

Conclusion

N-Boc-N-bis(PEG3-OH) is a powerful and versatile chemical tool for the construction of complex, multifunctional molecules. Its well-defined structure, coupled with the orthogonal reactivity of its functional groups, provides researchers with a high degree of control over their synthetic strategies. The inherent benefits of PEGylation, such as enhanced solubility and biocompatibility, further underscore its importance in the development of next-generation therapeutics and advanced materials. This guide has provided a foundational understanding of its physical and chemical characteristics, empowering researchers to confidently incorporate this valuable linker into their innovative research and development programs.

References

-

N-Boc-N-bis(PEG3-OH) | 2093154-01-7 | Benchchem.

-

Solubility and Stability of N-Boc-N-bis(PEG3-acid): A Technical Guide for Drug Development Professionals - Benchchem.

-

Boc-NH-PEG3-OH | CAS:139115-92-7 - Biopharma PEG.

-

1 H NMR (a) and 13 C NMR (b) spectra of monocarboxylated PEG (500 MHz, CDCl3) - ResearchGate.

-

NH-bis(PEG3-Boc) | 1814901-03-5 | PXC90103 | Biosynth.

-

N-(Boc-PEG3)-N-bis(PEG2-alcohol), 2055042-60-7 | BroadPharm.

-

N-(Boc-PEG3)-N-Bis(PEG2-Alcohol) - CD Bioparticles.

-

N-Boc-N-bis(PEG3-OH) | 2093154-01-7 | Precise PEG.

-

Overview of PEG Linkers - ChemPep.

-

PEG Linkers & Their Applications - Biopharma PEG.

-

PEG LinkER - YouTube.

-

PEGylation reagents (linkers, crosslinkers and labels) - Interchim.

-

Antibody Conjugation Protocols: A Complete Step-by-Step Guide - BOC Sciences.

-

Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals - Thermo Fisher Scientific.

-

Boc-Protected Amino Groups - Organic Chemistry Portal.

-

Synthesis of carboxylic acids by oxidation of alcohols - Organic Chemistry Portal.

-

What solvents are DMSO/DMF miscible with? : r/OrganicChemistry - Reddit.

-

Amine Protection and Deprotection - Master Organic Chemistry.

-

From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC - NIH.

-

Analytical Measurement of PEGylated Molecules | Bioconjugate Chemistry.

-

Boc Deprotection Mechanism - TFA - Common Organic Chemistry.

-

Pegylation of RNA Spiegelmers by a Novel Widely Applicable Two-Step Process for the Conjugation of Carboxylic Acids to Amino-Modified Oligonucleotides - PubMed.

-

PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm.

-

End-Group Effects on the Properties of PEG-co-PGA Hydrogels - PubMed Central.

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI.

-

PEG Linker, Discrete PEG - BroadPharm.

-

(PDF) Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals.

-

Acids - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.

-

PEG Linkers in Antibody-Drug Conjugates - BOC Sciences.

-

Safety Data Sheet - Cayman Chemical.

-

Basic 1H- and 13C-NMR Spectroscopy.

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

-

Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals - Thermo Fisher Scientific.

-

SAFETY DATA SHEET - Fisher Scientific.

-

N-Boc-N-bis(PEG3-NHS ester) - Precise PEG.

-

Boc-PEG | Glycomindsynth.

-

Antibody Conjugates-Recent Advances and Future Innovations - MDPI.

-

Amino-PEG4-bis-PEG3-N3 | ADC Linker - BOC Sciences.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. biochempeg.com [biochempeg.com]

- 4. chempep.com [chempep.com]

- 5. precisepeg.com [precisepeg.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. N-(Boc-PEG3)-N-bis(PEG2-alcohol), 2055042-60-7 | BroadPharm [broadpharm.com]

- 8. reddit.com [reddit.com]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. interchim.fr [interchim.fr]

- 12. N-(Boc-PEG3)-N-Bis(PEG2-Alcohol) - CD Bioparticles [cd-bioparticles.net]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 14. researchgate.net [researchgate.net]

- 15. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biochempeg.com [biochempeg.com]

Application Notes & Protocols: A Guide to the Synthesis of Antibody-Drug Conjugates Using the N-Boc-N-bis(PEG3-OH) Linker

Abstract

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker connecting these two components is a critical determinant of the ADC's therapeutic index, influencing its stability, solubility, and pharmacokinetic profile.[1][2] This document provides a comprehensive guide to the use of N-Boc-N-bis(PEG3-OH), a branched, versatile linker precursor, in the synthesis of ADCs. We will explore the underlying chemical principles, provide detailed, field-tested protocols for its activation and conjugation, and discuss methods for the characterization of the final ADC construct. The protocols herein are designed to be self-validating, offering researchers a robust framework for developing next-generation ADCs with enhanced properties.

Introduction: The Critical Role of Linker Design in ADCs

An ADC's efficacy hinges on its ability to remain stable in systemic circulation and selectively release its cytotoxic payload upon internalization into target cancer cells.[1][] The linker is the lynchpin of this system. Polyethylene glycol (PEG) linkers have become integral to modern ADC design due to their unique physicochemical properties.[][5] The inclusion of PEG chains enhances the hydrophilicity of often-hydrophobic payloads, which mitigates aggregation, improves stability, and prolongs circulation half-life by creating a protective "hydration shell".[1][5]

The N-Boc-N-bis(PEG3-OH) reagent is a sophisticated linker precursor that offers several distinct advantages:

-

Branched Architecture : The central nitrogen atom allows for a forked design, providing two points for derivatization. This can be leveraged to create ADCs with potentially higher drug-to-antibody ratios (DAR) in a controlled manner or to construct multi-functional conjugates.

-

Orthogonal Synthesis Strategy : The tert-butyloxycarbonyl (Boc) protecting group on the central amine is stable under a variety of reaction conditions but can be cleanly removed with mild acid.[6][7] This enables a stepwise, controlled synthesis, where the payload can be attached first, followed by deprotection and subsequent conjugation to the antibody.[8][9]

-

Hydrophilic Spacers : The two triethylene glycol (PEG3) arms provide flexibility and significantly enhance the aqueous solubility of the conjugate, which is crucial for preventing aggregation and improving pharmacokinetics.[][10]

Below is the chemical structure of the N-Boc-N-bis(PEG3-OH) linker precursor.

Caption: Structure of N-Boc-N-bis(PEG3-OH).

Overall Synthesis Strategy

The conversion of the N-Boc-N-bis(PEG3-OH) precursor into a final ADC product is a multi-step process that requires careful execution and purification at each stage. The general workflow is designed to first build the linker-payload conjugate and then attach this construct to the antibody. This sequence protects the antibody from the harsher chemical conditions required for small molecule synthesis.

Caption: General workflow for ADC synthesis.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals, especially cytotoxic payloads and organic solvents, with extreme care.

Protocol 1: Activation of Terminal Hydroxyl Groups to NHS Esters

The terminal hydroxyl groups are not sufficiently reactive for direct conjugation. They must first be converted into a more labile functional group. A common and robust strategy is the conversion to N-Hydroxysuccinimide (NHS) esters, which are highly reactive towards primary amines, such as those found on lysine residues of an antibody or on an amine-functionalized payload. This is a two-step process: oxidation of the alcohols to carboxylic acids, followed by NHS ester formation.

Step 1A: Jones Oxidation to Di-Acid

-

Materials:

-

N-Boc-N-bis(PEG3-OH)

-

Jones Reagent (Chromium trioxide in sulfuric acid)

-

Acetone (anhydrous)

-

Isopropanol

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve N-Boc-N-bis(PEG3-OH) (1 eq.) in anhydrous acetone.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add Jones Reagent dropwise until a persistent orange-brown color is observed.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

-

Quench the reaction by slowly adding isopropanol until the solution turns green.

-

Remove the acetone under reduced pressure.

-

Dilute the residue with DCM and wash with saturated NaHCO₃ solution.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify the resulting di-acid product using silica gel column chromatography.

-

Validation: Confirm the structure via ¹H NMR and Mass Spectrometry.

Step 1B: Conversion to Di-NHS Ester

-

Materials:

-

N-Boc-N-bis(PEG3-COOH) (from Step 1A)

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve the di-acid (1 eq.) and NHS (2.2 eq.) in anhydrous DCM.

-

Cool the solution to 0 °C.

-

Add a solution of DCC (2.2 eq.) in anhydrous DCM dropwise.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

-

A white precipitate (dicyclohexylurea, DCU) will form. Filter off the precipitate.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: The crude product can often be used directly or purified by recrystallization.

-

Validation: Confirm the formation of the NHS ester via IR spectroscopy (ester carbonyl stretch) and ¹H NMR. The activated product, N-Boc-N-bis(PEG3-NHS ester), should be stored under inert gas at -20°C.[11]

Protocol 2: Boc Deprotection of the Linker Amine

The Boc group is a robust protecting group that is readily cleaved under acidic conditions to reveal the primary amine necessary for the final conjugation step.[6][7] Trifluoroacetic acid (TFA) is the reagent of choice for this transformation due to its effectiveness and the volatile nature of its byproducts.[7][12]

Caption: Mechanism of acid-catalyzed Boc deprotection.

-

Materials:

-

Boc-protected linker (e.g., Boc-Linker-Payload)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), reagent grade

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

-

Procedure:

-

Dissolve the Boc-protected compound in DCM (e.g., 10 mL per 100 mg of substrate).

-

Add an equal volume of TFA (a 1:1 DCM:TFA solution is common).[13]

-

Stir the reaction at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 30-60 minutes.[7]

-

Upon completion, remove the solvent and excess TFA under reduced pressure (co-evaporate with DCM or toluene to remove residual TFA).

-

Redissolve the residue in DCM and wash carefully with saturated NaHCO₃ solution to neutralize any remaining acid.

-

Dry the organic layer, filter, and concentrate to yield the deprotected amine.

-

-

Validation: Confirm the absence of the Boc group (disappearance of the t-butyl signal in ¹H NMR) and the presence of the free amine (via Kaiser test or mass spectrometry).

Protocol 3: Antibody-Payload Conjugation

This final step involves the reaction between the amine-functionalized linker-payload and the monoclonal antibody. The most common method targets the surface-accessible lysine residues on the antibody. This results in a heterogeneous mixture of ADC species with varying DARs.

-

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4-8.0)

-

Amine-Linker-Payload (from previous steps)

-

Anhydrous Dimethyl sulfoxide (DMSO) or other suitable organic co-solvent

-

Reaction buffer (e.g., Potassium Phosphate buffer, pH 7.5)

-

Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))

-

-

Procedure:

-

Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.

-

Dissolve the Amine-Linker-Payload in a minimal amount of DMSO.

-

Add the desired molar excess of the linker-payload solution (typically 5-10 fold molar excess over the antibody) to the antibody solution dropwise while gently stirring. The final concentration of the organic co-solvent should generally be kept below 10% (v/v) to maintain antibody integrity.

-

Incubate the reaction at room temperature or 4 °C for 2-4 hours, or overnight at 4 °C.

-

Quench the reaction by adding an excess of a small molecule amine like Tris or Lysine.

-

-

Purification: Remove unconjugated linker-payload and aggregates by SEC. HIC can be used to separate ADC species with different DARs.

-

Validation: The final ADC must be thoroughly characterized.

ADC Characterization and Data Analysis

Successful synthesis must be confirmed with a suite of analytical techniques to ensure the quality, homogeneity, and efficacy of the ADC.

| Parameter | Analytical Technique | Purpose |

| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC-HPLC), UV-Vis Spectroscopy, Mass Spectrometry (MS) | To determine the average number of drug molecules conjugated to each antibody. HIC can resolve species with different DARs. |

| Purity & Aggregation | Size Exclusion Chromatography (SEC-HPLC) | To quantify the percentage of monomeric ADC and detect the presence of high molecular weight aggregates or fragments. |

| Confirmation of Conjugation | SDS-PAGE (reduced & non-reduced), Mass Spectrometry (MS) | To confirm the covalent attachment of the linker-payload to the antibody (shift in molecular weight). |

| Antigen Binding Affinity | ELISA, Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI) | To ensure that the conjugation process has not compromised the antibody's ability to bind to its target antigen. |

| In Vitro Cytotoxicity | Cell-based assays (e.g., MTT, CellTiter-Glo®) | To measure the potency and specificity of the ADC against antigen-positive and antigen-negative cell lines. |

Conclusion and Future Perspectives

The N-Boc-N-bis(PEG3-OH) linker precursor provides a powerful and flexible platform for the synthesis of advanced Antibody-Drug Conjugates. Its branched structure, combined with the hydrophilic PEG spacers and the capacity for an orthogonal Boc-protection strategy, allows for the controlled construction of ADCs with desirable physicochemical and pharmacokinetic properties.[1][][8] The protocols detailed in this guide offer a robust starting point for researchers. However, it is imperative to recognize that reaction conditions, particularly for the final antibody conjugation step, may require optimization based on the specific antibody and cytotoxic payload being used. Future advancements may leverage the dual-arm nature of this linker to create bis-payload ADCs or to attach imaging agents alongside the therapeutic agent for theranostic applications.

References

- Books. Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs.

-

YouTube. Boc Deprotection Mechanism | Organic Chemistry. [Link]

-

The Royal Society of Chemistry. Experimental Procedure. [Link]

-

ResearchGate. Synthesis and Evaluation of Hydrophilic Linkers for Antibody-Maytansinoid Conjugates | Request PDF. [Link]

-

YouTube. Antibody Drug Conjugates and Recent Applications in Breast Cancer Treatment. [Link]

-

MDPI. Antibody-Drug Conjugates for Cancer Therapy: Chemistry to Clinical Implications. [Link]

-

ResearchGate. How should I deprotect Boc-amino group without breaking ester bond?. [Link]

-

AxisPharm. Boc-PEG, Boc amine PEG linker, PEG Reagents. [Link]

Sources

- 1. biochempeg.com [biochempeg.com]

- 2. mdpi.com [mdpi.com]

- 5. purepeg.com [purepeg.com]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. N-Boc-N-bis(PEG3-OH) | 2093154-01-7 | Benchchem [benchchem.com]

- 9. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]

- 10. books.rsc.org [books.rsc.org]

- 11. precisepeg.com [precisepeg.com]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

Application Notes & Protocols: Bioconjugation Techniques with N-Boc-N-bis(PEG3-OH)

Introduction: The Strategic Advantage of a Branched, Orthogonal Linker

In the evolving landscape of drug delivery and bioconjugation, the precise, controlled assembly of molecular components is paramount.[1] N-Boc-N-bis(PEG3-OH) emerges as a uniquely versatile tool, offering a trifunctional, branched architecture for creating sophisticated biomolecular constructs.[2] This PEG-based reagent features a central amine shielded by a tert-butyloxycarbonyl (Boc) protecting group, from which two triethylene glycol (PEG3) arms extend, each terminating in a primary hydroxyl (-OH) group.[2][3][4]

This distinct structure provides an orthogonal system for sequential conjugation. The two terminal hydroxyl groups can be chemically activated for an initial conjugation event, while the Boc-protected amine remains stable.[3][5] Subsequently, the Boc group can be removed under mild acidic conditions to reveal a primary amine, enabling a second, distinct conjugation step.[2][3][4] This stepwise capability is invaluable for building complex molecules like antibody-drug conjugates (ADCs) or PROteolysis Targeting Chimeras (PROTACs), where precise placement and stoichiometry of different components are critical.[1][6][7]

The inclusion of PEG3 spacers confers significant advantages, enhancing the aqueous solubility of the final conjugate, which is crucial for physiological applications.[2][7] Furthermore, PEG linkers are known to increase the hydrodynamic radius of molecules, which can extend circulation half-life and reduce immunogenicity by shielding the conjugate from enzymatic degradation and immune recognition.[8][9][10]

This guide provides a comprehensive overview of the core principles and detailed protocols for leveraging the unique chemical functionalities of N-Boc-N-bis(PEG3-OH) in advanced bioconjugation workflows.

Core Principles & Strategic Workflow

The utility of N-Boc-N-bis(PEG3-OH) lies in the differential reactivity of its functional groups. The workflow is predicated on a two-stage orthogonal strategy:

-

Stage 1: Activation and Conjugation via Hydroxyl Groups. The terminal hydroxyl groups are not inherently reactive towards biomolecules. They must first be "activated"—converted into a more reactive functional group.[11] This allows for the covalent attachment of the linker to the first molecule of interest (e.g., a protein, peptide, or small molecule drug).

-